3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
Description
3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C21H14Cl2O3 It is a member of the benzo[c]chromen-6-one family, characterized by the presence of a benzo[c]chromen-6-one core structure substituted with a 3,4-dichlorobenzyl group and a methyl group
Properties
Molecular Formula |
C21H14Cl2O3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H14Cl2O3/c1-12-19(25-11-13-6-8-17(22)18(23)10-13)9-7-15-14-4-2-3-5-16(14)21(24)26-20(12)15/h2-10H,11H2,1H3 |
InChI Key |
SCLIOFFKWOYBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of 3,4-dichlorobenzyl alcohol with 4-methyl-6H-benzo[c]chromen-6-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
- 3-[(4-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one
- 3-[(2-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
Uniqueness
3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is unique due to the presence of the 3,4-dichlorobenzyl group, which can impart distinct chemical and biological properties. This substitution pattern may enhance its reactivity and interaction with biological targets compared to similar compounds with different substitution patterns.
Biological Activity
The compound 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic derivative of benzochromene, a class of compounds known for their diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 375.25 g/mol. The presence of the dichlorobenzyl moiety is significant as it may influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds within the benzochromene family exhibit significant antioxidant properties. For instance, studies have shown that similar structures can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .
Anticancer Potential
The anticancer activity of benzochromene derivatives has been explored in various studies. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. Specifically, related compounds have shown IC50 values in the micromolar range, indicating substantial potency against tumor cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-[(3,4-Dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one | HCT 116 (Colon Cancer) | 4.36 | |
| Related Benzochromene Derivative | MCF-7 (Breast Cancer) | 18.76 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key metabolic enzymes. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Table 2: Enzyme Inhibition Data
The proposed mechanism of action for the anticancer effects involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Molecular docking studies suggest that this compound may interact with specific protein targets involved in cell proliferation and survival pathways .
Case Studies
- In Vitro Study on Colon Cancer Cells : A study conducted on HCT116 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage in vitro, suggesting a broader therapeutic application beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
